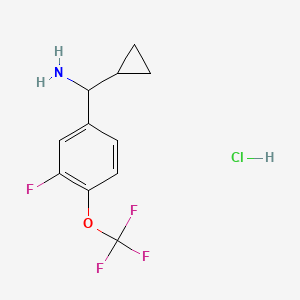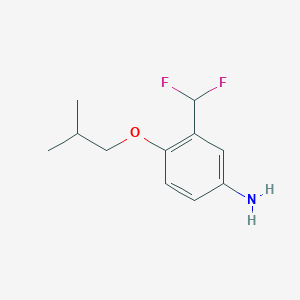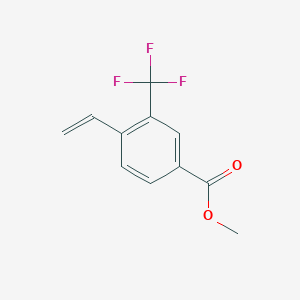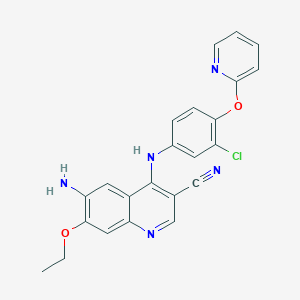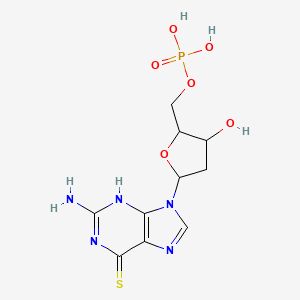![molecular formula C10H12BrFN2 B12072874 N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline](/img/structure/B12072874.png)
N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline: is a synthetic organic compound that features a unique combination of azetidine, bromine, and fluorine functional groups. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique chemical and biological properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Bromination and Fluorination: The introduction of bromine and fluorine atoms can be achieved through electrophilic aromatic substitution reactions. For instance, bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions, while fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling Reactions: The final step involves coupling the azetidine derivative with 3-bromo-4-fluoroaniline using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromine or fluorine substituents, potentially leading to debromination or defluorination.
Substitution: The aromatic ring can undergo nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents such as sodium hydride (NaH) for nucleophilic substitution or aluminum chloride (AlCl3) for electrophilic substitution are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
Chemistry
In chemistry, N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The azetidine ring is known to enhance the biological activity of molecules, making this compound a candidate for drug development. It may exhibit antimicrobial, antiviral, or anticancer properties, depending on its interaction with biological targets.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets, leading to more potent biological effects.
類似化合物との比較
Similar Compounds
- N-[(azetidin-3-yl)methyl]-3-chloro-4-fluoroaniline
- N-[(azetidin-3-yl)methyl]-3-bromo-4-chloroaniline
- N-[(azetidin-3-yl)methyl]-3-iodo-4-fluoroaniline
Uniqueness
N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline is unique due to the specific combination of bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
特性
分子式 |
C10H12BrFN2 |
|---|---|
分子量 |
259.12 g/mol |
IUPAC名 |
N-(azetidin-3-ylmethyl)-3-bromo-4-fluoroaniline |
InChI |
InChI=1S/C10H12BrFN2/c11-9-3-8(1-2-10(9)12)14-6-7-4-13-5-7/h1-3,7,13-14H,4-6H2 |
InChIキー |
NWLLWEMRMFLAGQ-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)CNC2=CC(=C(C=C2)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3S)-2-oxothiolan-3-yl]acetamide](/img/structure/B12072795.png)





